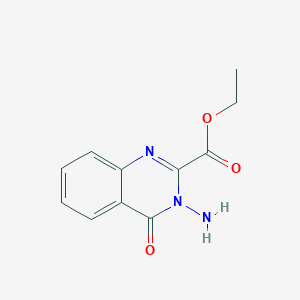

ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-4-oxoquinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-17-11(16)9-13-8-6-4-3-5-7(8)10(15)14(9)12/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZDBVNZBHJMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380242 | |

| Record name | ethyl 3-amino-4-oxoquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34127-27-0 | |

| Record name | ethyl 3-amino-4-oxoquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of ethyl 3-amino-4-oxoquinazoline-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of anthranilic acid with ethyl cyanoacetate, followed by cyclization and subsequent reactions to introduce the amino and oxo groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

Chemical Reactions Analysis

ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different quinazoline derivatives.

Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.

Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

Ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a heterocyclic compound with a quinazoline structure, featuring an amino group and a carboxylate moiety. It has a molecular weight of approximately 233.22 g/mol, a melting point range of 150-152 °C, and a predicted boiling point of about 401.3 °C. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Scientific Research

- Pharmaceuticals Derivatives of this compound are explored for potential use in drug development because of their biological activities.

- Chemical Research this compound serves in chemical research.

Biological Activities

Compounds similar to this compound exhibit biological activities. One study describes the structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid, leading to ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity . This prototype is reportedly 10 times more potent than disodium cromoglycate in the rat passive cutaneous anaphylaxis test . Structure-activity studies indicate that a carboxylic acid moiety directly attached to the 2 position of the pyrimidine ring is most favorable for intravenous activity, while esters of this acid are preferred for oral activity . The oral activity of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate (ED50 = 3 mg/kg) suggests it is among the more potent orally active antiallergy agents .

Interaction Studies

Studies focus on how this compound interacts with biological targets.

Anticancer and Antioxidant Activity

One study presents a synthetic strategy involving the synthesis of dihydroquinazoline-2(1H)-ones from reduced resin-bound amino acid amides using N-Alloc-3-amino-3-(2 . The study found that a specific compound had the most potent effect on A2780 cells, with IC50 values of 22.76 and 22.94 μM, respectively . In an antioxidant assay, the IC50 of the compound was 57.99 μM . Bioinformatics prediction suggested that ERBB2, SRC, TNF receptor, and AKT1 were key targets and play an essential role in cancer treatment . ADMET prediction suggested 14 of the 19 compounds had good pharmacological properties, displaying clinical potential .

Dual PI3K/HDAC Inhibitors

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-oxoquinazoline-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Amino vs.

Steric Effects : Bulky substituents (e.g., SEM group in CAS 869299-59-2) reduce reactivity but improve stability during synthetic steps .

Biological Relevance: Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (CAS 29113-33-5) is a direct precursor to luotonin A, an antitumor alkaloid, suggesting the target compound’s amino group could modify bioactivity .

Physicochemical Properties

The amino group in the target compound may increase polarity, enhancing aqueous solubility compared to analogs like CAS 29113-33-5, which lacks polar substituents .

Q & A

Q. What are the established synthetic methodologies for ethyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylate?

The compound is typically synthesized via condensation reactions. A validated approach involves reacting 2-aminobenzamide with diethyloxalate under reflux conditions in a polar aprotic solvent (e.g., DMF or N,N-dimethylacetamide). The reaction proceeds through cyclization to form the quinazoline core, followed by amino group introduction via nucleophilic substitution or reductive amination. Post-synthesis purification often employs silica-gel chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Key Steps :

- Reagent Ratios : 1:1 molar ratio of 2-aminobenzamide to diethyloxalate.

- Temperature : Reflux at 80–100°C for 6–12 hours.

- Workup : Acidic precipitation (pH 4–5) to isolate the crude product.

Q. How is the crystal structure of this compound characterized?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation of a saturated solution in ethanol or DMSO. Data collection uses a diffractometer (Mo/Kα radiation), and structure refinement employs the SHELX suite (e.g., SHELXL for refinement, SHELXS for solution). Key parameters include:

Q. What spectroscopic techniques confirm its structural identity?

- NMR : H NMR (DMSO-d₆) shows characteristic signals: δ 1.2–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ethyl CH₂), and δ 6.8–8.2 ppm (aromatic protons).

- IR : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N–H stretch).

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (e.g., 233.2 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies focus on modifying substituents at the 3-amino and 4-oxo positions. For example:

- Amino Group Modifications : Replace with alkyl/aryl groups to assess steric and electronic effects on bioactivity.

- Carboxylate Ester Variation : Substitute ethyl with methyl or tert-butyl to study hydrolysis kinetics.

Q. Methodology :

- Synthesis : Use reductive amination or Suzuki coupling for diversification.

- Biological Assays : Screen against target enzymes (e.g., kinase inhibitors) to correlate substituent changes with IC₅₀ values .

Q. What computational tools predict reaction pathways for optimizing synthesis?

- Density Functional Theory (DFT) : Models transition states for cyclization steps (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Retrosynthetic Software : Tools like Pistachio or Reaxys propose feasible precursors and reaction conditions.

- Machine Learning : Platforms like DSSTox predict toxicity or solubility to guide solvent selection .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

Q. What strategies improve synthetic yield and purity?

- Catalytic Optimization : Add Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Microwave Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W).

- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) for challenging separations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.